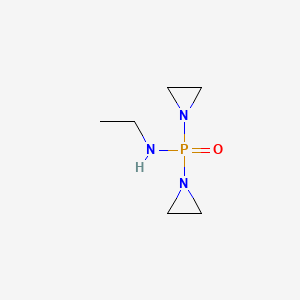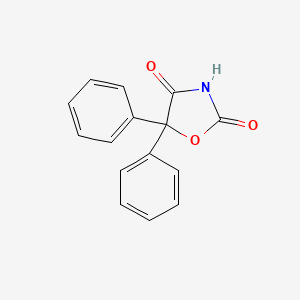
Valproyl hydroxamic acid, VPA-HA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valproyl hydroxamic acid is a derivative of valproic acid, a well-known anticonvulsant drug. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of epilepsy and bipolar disorders. Valproyl hydroxamic acid exhibits unique pharmacological properties that differentiate it from its parent compound, valproic acid .
Métodos De Preparación
Valproyl hydroxamic acid can be synthesized through various synthetic routes. One common method involves the reaction of valproic acid with hydroxylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the hydroxamic acid derivative . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
Valproyl hydroxamic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oximes, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Valproyl hydroxamic acid has a wide range of scientific research applications:
Chemistry: It is used in studies related to chemical synthesis and reaction mechanisms.
Biology: The compound is employed in cell signaling studies due to its ability to inhibit histone deacetylases (HDACs).
Medicine: Valproyl hydroxamic acid shows promise as an anticonvulsant and in the treatment of bipolar disorders.
Industry: It is utilized in the development of pharmaceuticals and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of valproyl hydroxamic acid involves the inhibition of histone deacetylases (HDACs), which play a crucial role in gene expression and chromatin remodeling. By inhibiting HDACs, valproyl hydroxamic acid can alter gene expression patterns, leading to its therapeutic effects. The compound also interacts with neurotransmitter systems, including gamma-aminobutyric acid (GABA) and glutamate, contributing to its anticonvulsant properties .
Comparación Con Compuestos Similares
Valproyl hydroxamic acid can be compared with other similar compounds, such as:
Valproic acid: The parent compound, known for its anticonvulsant and mood-stabilizing effects.
Valpromide: A derivative of valproic acid with enhanced anticonvulsant activity.
N-methoxy valpromide: Another derivative with improved pharmacological properties.
Valproyl hydroxamic acid stands out due to its unique ability to inhibit HDACs and its potential for reduced toxicity compared to valproic acid.
Propiedades
Fórmula molecular |
C8H15NO4 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
5-(hydroxyamino)-5-oxo-2-propylpentanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-2-3-6(8(11)12)4-5-7(10)9-13/h6,13H,2-5H2,1H3,(H,9,10)(H,11,12) |
Clave InChI |
DBKKIECDQPUEEX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC(=O)NO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13829752.png)



![(aS,1S,4S,4aS,8aR)-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol; [1S-[1a(R*),4ss,4ass,8aa]]-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol](/img/structure/B13829765.png)






![8-Azatricyclo[4.3.0.0~1,4~]nonane](/img/structure/B13829813.png)


